4,5-二氯-2-甲氧基苯甲酸

概述

描述

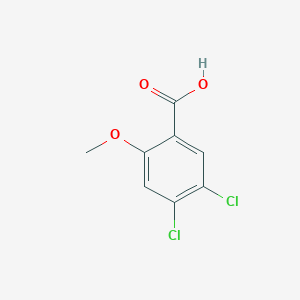

4,5-Dichloro-2-methoxybenzoic acid is a compound that has not been directly studied in the provided papers. However, related compounds with similar structural motifs have been investigated for various biological activities and chemical properties. For instance, compounds derived from 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their agonistic and antagonistic properties on 5-HT4 receptors . Additionally, 3,5-dibromo-2-methoxybenzoic acid has been isolated from sea sponges and characterized by spectral methods and X-ray diffraction analysis .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and methodologies. For example, the synthesis of benzoates from 4-amino-5-chloro-2-methoxybenzoic acid involves the substitution of the piperidine ring with different groups to yield compounds with nanomolar affinity for 5-HT4 receptors . Another synthesis approach is described for 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid, which is synthesized from ethyl 2-pentenoate and ethyl acetoacetate . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 4,5-dichloro-2-methoxybenzoic acid.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques and theoretical calculations. For instance, the solid phase FTIR, FT-Raman, UV, and NMR spectra of 4-amino-5-chloro-2-methoxybenzoic acid have been recorded, and its structure has been optimized using density functional theory . Similarly, the structure of 3,5-dibromo-2-methoxybenzoic acid was established by spectral methods and X-ray diffraction analysis . These studies provide a foundation for understanding the molecular structure of 4,5-dichloro-2-methoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 4,5-dichloro-2-methoxybenzoic acid has been explored in various contexts. For example, 4,5-dibenzothienylthiazole derivatives undergo photochromic ring-closing reactions followed by spontaneous elimination and substitution reactions . Additionally, the reactivity of 5-hydroxy-3-mercapto-4-methoxybenzoic acid as an affinity-labeling reagent for catechol O-methyltransferase has been studied . These findings can shed light on the potential chemical reactions that 4,5-dichloro-2-methoxybenzoic acid may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4,5-dichloro-2-methoxybenzoic acid have been characterized. For example, the nonlinear optical properties of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid have been reported, indicating a small energy gap between the frontier molecular orbitals . The inhibitory activity of 5-substituted 3-hydroxy-4-methoxybenzoic acids on catechol O-methyltransferase has also been evaluated, with electron-withdrawing substituents enhancing their activity . These studies provide insights into the physical and chemical properties that could be expected for 4,5-dichloro-2-methoxybenzoic acid.

科学研究应用

矿化和降解研究

4,5-二氯-2-甲氧基苯甲酸(及相关化合物)的一个重要应用是在矿化和降解过程的研究中。例如,Brillas等人(2003年)使用电氧-芬顿和光电氧-芬顿方法研究了水溶液中二氯苯氧乙酸(一种相关除草剂)的矿化过程,揭示了光电氧-芬顿可以完全净化除草剂溶液(Brillas, Baños, & Garrido, 2003)。另一项由Lee等人(2008年)进行的研究探讨了零价铁对二氯苯氧乙酸的氧化降解,证明了在酸性环境中其快速降解(Lee, Kim, & Kim, 2008)。

环境保护和毒性评估

与4,5-二氯-2-甲氧基苯甲酸密切相关的二氯苯氧乙酸已被检验其对环境保护的影响。Drzewicz等人(2005年)研究了二氯苯氧乙酸的辐解降解,分析了其在商业制剂中分解除草剂的有效性(Drzewicz et al., 2005)。此外,Gorokhova等人(2020年)评估了类似苯甲酸衍生物的毒性,研究了这些化合物在胃内摄入实验中的毒性特性(Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020)。

分子结构和性质分析

相关化合物的分子结构和性质也是研究的重点。Poiyamozhi等人(2012年)对4-氨基-5-氯-2-甲氧基苯甲酸进行了光谱分析(FTIR,FT-Raman,UV和NMR),为分子结构和电子性质提供了见解(Poiyamozhi, Sundaraganesan, Karabacak, Tanrıverdi, & Kurt, 2012)。这些研究对于理解这些化合物的化学行为和潜在应用至关重要。

溶解度和化学反应

对类似于4,5-二氯-2-甲氧基苯甲酸的化合物的溶解度和化学反应的研究也很突出。例如,Liu等人(2020年)开发了阿伯拉罕模型相关性,用于将溶质转移至各种溶剂中,这对于理解这类化合物的溶解度和反应性具有重要意义(Liu et al., 2020)。

水处理和除草剂管理

关于水处理和除草剂管理的研究通常利用类似于4,5-二氯-2-甲氧基苯甲酸的化合物。Ghoshdastidar和Tong(2013年)研究了使用膜生物反应器技术处理二氯苯氧乙酸,这是管理水体中农药污染的重要步骤(Ghoshdastidar & Tong, 2013)。

安全和危害

4,5-Dichloro-2-methoxybenzoic acid is harmful to aquatic life . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant . In case of contact with skin or eyes, or if inhaled or ingested, immediate medical assistance should be sought .

作用机制

Target of Action

4,5-Dichloro-2-methoxybenzoic acid, also known as Dicamba, is a selective systemic herbicide . Its primary targets are annual and perennial broadleaf weeds . It acts by manipulating plant phytohormone responses .

Mode of Action

Dicamba’s mode of action involves the disruption of transport systems and interference with nucleic acid metabolism . It mimics the action of the endogenous auxin: indole acetic acid (IAA) . This leads to an increase in ethylene and abscisic acid production, which results in plant growth inhibition, senescence, and tissue decay .

Biochemical Pathways

It is known that dicamba’s action is similar to that of the endogenous auxin: indole acetic acid (iaa), suggesting that it may affect the same or similar pathways .

Pharmacokinetics

Dicamba is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is readily absorbed by roots, stems, foliage and then translocated to other plant parts .

Result of Action

The result of Dicamba’s action is the inhibition of plant growth, leading to senescence and tissue decay . This is achieved through the manipulation of plant phytohormone responses, specifically increasing ethylene and abscisic acid production .

Action Environment

The action of Dicamba can be influenced by environmental factors. For instance, its volatility can lead to off-target transport mechanisms such as spray drift, volatilization, and tank contamination . These factors can inadvertently cause Dicamba to migrate to non-targeted neighboring areas, damaging those plants .

属性

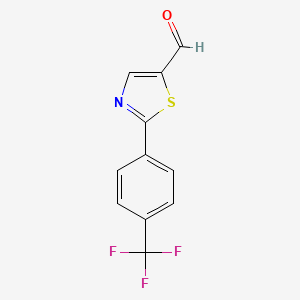

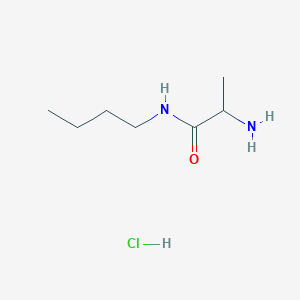

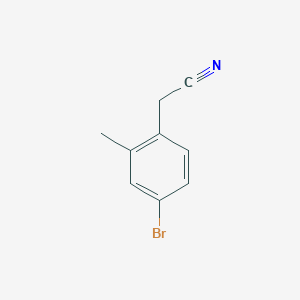

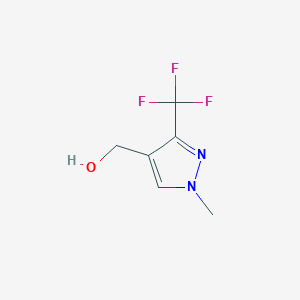

IUPAC Name |

4,5-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXTOLYBVHEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-methoxybenzoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1343140.png)

![5-Hydroxy-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1343162.png)